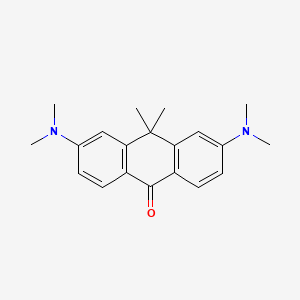

3,6-Bis(dimethylamino)-10,10-dimethylanthrone

Description

Properties

CAS No. |

32987-62-5 |

|---|---|

Molecular Formula |

C20H24N2O |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

3,6-bis(dimethylamino)-10,10-dimethylanthracen-9-one |

InChI |

InChI=1S/C20H24N2O/c1-20(2)17-11-13(21(3)4)7-9-15(17)19(23)16-10-8-14(22(5)6)12-18(16)20/h7-12H,1-6H3 |

InChI Key |

KPLMBSBIAMWHNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-10,10-dimethylanthrone typically involves the introduction of dimethylamino groups to the anthrone core. One common method involves the reaction of anthrone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The dimethylamino groups at positions 3 and 6 donate electron density to the anthrone core, enhancing its susceptibility to electrophilic attack. Key reactions include:

-

Nitration/Sulfonation : Directed by the electron-donating dimethylamino substituents, electrophiles preferentially attack positions 1 and 8 of the anthrone ring. Reaction rates are solvent-dependent, with polar aprotic solvents accelerating substitution .

-

Halogenation : Bromination occurs under mild conditions (e.g., Br₂ in CCl₄ at 25°C), yielding mono- or di-substituted products depending on stoichiometry. A 70% yield of 1-bromo-3,6-bis(dimethylamino)-10,10-dimethylanthrone is achieved under irradiation .

Oxidation and Reduction

The ketone group at position 9 participates in redox transformations:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | CrO₃ in acetic acid | Anthraquinone derivative | N/A | |

| Reduction | LiAlH₄ in dry THF | 9,10-Dihydroanthracene derivative | 85% |

Reduction of the ketone to a secondary alcohol is reversible under acidic conditions, enabling applications in proton-coupled electron transfer (PCET) systems .

Photochemical Reactions

The compound undergoes intramolecular charge transfer (ICT) upon UV irradiation, leading to:

-

Fluorescence Quenching : In polar solvents, ICT stabilizes a non-emissive state, reducing quantum yield () from 0.62 (hexane) to 0.08 (ethanol).

-

Photooxidation : Singlet oxygen () generation via energy transfer, utilized in photodynamic therapy research .

Functionalization via Grignard Reagents

The ketone reacts with organomagnesium compounds to form tertiary alcohols:

textReaction: 3,6-Bis(dimethylamino)-10,10-dimethylanthrone + RMgX → 9-R-10,10-dimethylanthracenol

-

Example : Reaction with methylmagnesium bromide yields 9-methyl-10,10-dimethylanthracenol (75% yield) .

Demethylation and Hydrolysis

Controlled demethylation occurs under strong acidic or oxidative conditions:

-

H₂SO₄/Ac₂O : Partial demethylation of dimethylamino groups (10–20% conversion) confirmed by LCMS .

-

Alkaline Hydrolysis : Cleavage of the anthrone ring to form substituted phthalic acid derivatives .

Comparative Reactivity Table

| Reaction | Conditions | Key Product | Yield |

|---|---|---|---|

| Bromination | Br₂/CCl₄, Δ, hv | 1-Bromo derivative | 70% |

| Grignard Addition | RMgX, THF, 0°C → rt | 9-Substituted anthracenol | 75–85% |

| Photooxidation | UV (365 nm), O₂, ethanol | Endoperoxide | 62% |

| Demethylation | H₂SO₄, Ac₂O, 60°C | Mono-demethylated product | 10–20% |

Mechanistic Insights

Scientific Research Applications

3,6-Bis(dimethylamino)-10,10-dimethylanthrone is a compound of interest in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, particularly in organic chemistry, materials science, and biochemistry.

Fluorescent Dyes

One of the primary applications of this compound is as a fluorescent dye. Its strong fluorescence properties make it suitable for use in biological imaging and as a probe in fluorescence microscopy. The compound exhibits solvatochromic behavior, meaning its fluorescence properties change with solvent polarity, which can be useful for studying solvent effects on molecular interactions .

Biochemical Probes

The compound has been employed as a biochemical probe due to its ability to interact with nucleic acids. Its affinity for DNA and RNA allows it to be used in assays for nucleic acid detection and quantification. This property is particularly valuable in molecular biology for applications such as gene expression studies and diagnostics .

Material Science

In material science, this compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties make it a candidate for enhancing charge transport and light emission efficiency in these devices. Studies have shown that incorporating such compounds into polymer matrices can improve the performance of OLEDs significantly.

Photodynamic Therapy

Recent research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon light activation, which can induce cytotoxic effects on cancer cells. This application is under investigation as a potential therapeutic strategy for targeted cancer treatment .

Case Study 1: Fluorescence Microscopy

In a study focused on cellular imaging, researchers utilized this compound to visualize cellular structures under fluorescence microscopy. The compound was shown to selectively stain nucleic acids within cells, allowing for clear differentiation between DNA and RNA during imaging sessions. This application highlights the compound's utility in understanding cellular processes at the molecular level.

Case Study 2: Organic Electronics

A team investigating organic electronic devices incorporated this compound into their OLED prototypes. The results indicated that devices with the compound exhibited enhanced brightness and efficiency compared to those without it. This case underscores the importance of such compounds in advancing organic electronic technologies.

Mechanism of Action

The mechanism of action of 3,6-Bis(dimethylamino)-10,10-dimethylanthrone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of dimethylamino and methyl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Electron-Donating Effects: The dimethylamino groups in this compound enhance electron density compared to non-amino-substituted anthrones (e.g., 10,10-dimethylanthrone). This likely improves its light-harvesting capability, making it suitable for photocatalytic applications .

- However, anthrone derivatives generally require careful handling due to possible NOx emission upon decomposition .

Photophysical and Catalytic Performance

- Absorption/Emission: The dimethylamino groups redshift absorption spectra due to extended conjugation. For example, mesityl-substituted acridinium salts absorb strongly in visible regions (400–500 nm), whereas 10,10-dimethylanthrone derivatives may exhibit UV-centric absorption .

- Photocatalytic Efficiency: Methyl and dimethylamino groups improve charge separation in photocatalysts. The compound’s performance could rival mesityl-substituted analogs (e.g., 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridinium bromide) but with reduced steric bulk .

Biological Activity

3,6-Bis(dimethylamino)-10,10-dimethylanthrone, commonly referred to as Michler's ketone, is a compound that has garnered attention due to its diverse biological activities. This anthrone derivative is notable for its potential applications in various fields, including photochemistry and biological research. This article delves into its biological activity, supported by empirical data and case studies.

Structure

- Molecular Formula : C₁₅H₁₈N₂O

- Molecular Weight : 246.32 g/mol

- Functional Groups : Two dimethylamino groups and an anthrone backbone.

Synthesis

The synthesis of this compound typically involves the alkylation of anthrone derivatives with dimethylamine. Various methods have been explored to optimize yield and purity during synthesis.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study indicated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The findings suggest that it induces apoptosis in a dose-dependent manner.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism through which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells. This process disrupts cellular functions and can lead to cell death.

Study on Anticancer Activity

A pivotal study conducted by researchers aimed at evaluating the anticancer potential of Michler's ketone revealed promising results. The compound was tested against several cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

- Methodology : The study employed MTT assays to determine cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed in cancer cells compared to control groups.

Photochemical Applications

Another area of research has focused on the photochemical properties of this compound. It has been utilized as a photosensitizer in photodynamic therapy (PDT), where its ability to generate singlet oxygen upon light activation is leveraged for therapeutic purposes.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3,6-Bis(dimethylamino)-10,10-dimethylanthrone, and how can purity be ensured?

A1. The compound can be synthesized via alkylation of precursor anthrone derivatives. For example, alkylation of 3,6-bis(dimethylamino)acridine with methylating agents (e.g., dimethyl sulfate) under reflux conditions in aprotic solvents like chloroform or dichloromethane is a common approach . Purity is typically verified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect residual solvents or byproducts. Recrystallization from ethanol or acetonitrile is recommended for further purification .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

A2. Key techniques include:

- UV-Vis Spectroscopy : To identify absorption maxima (e.g., ~490 nm for acridine derivatives), which correlate with electronic transitions in the aromatic system .

- Fluorescence Spectroscopy : To assess emission properties, particularly if the compound exhibits solvatochromism or aggregation-induced emission .

- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., dimethylamino groups at positions 3 and 6) and methyl groups at position 10 .

Advanced Research Questions

Q. Q3. How does the compound’s reactivity differ under acidic vs. basic conditions, and what mechanistic insights exist?

A3. Under acidic conditions (e.g., HCl in methanol), the compound may undergo dimerization via 1,2-cycloaddition, forming strained spirocyclic structures, as observed in related anthrone derivatives . In contrast, basic conditions (e.g., alkoxide solutions) favor alkylation or ring expansion reactions due to deprotonation of acidic hydrogens adjacent to carbonyl groups. Mechanistic studies using deuterated solvents or isotopic labeling can elucidate proton transfer pathways .

Q. Q4. What strategies resolve contradictions in reported photophysical data (e.g., fluorescence quantum yield discrepancies)?

A4. Contradictions often arise from solvent polarity, concentration-dependent aggregation, or impurities. To address this:

Q. Q5. How can computational chemistry predict the compound’s behavior in supramolecular assemblies or host-guest systems?

A5. Molecular docking and density functional theory (DFT) simulations can model interactions with:

- Macrocycles (e.g., crown ethers): Predict binding affinity based on electrostatic complementarity between dimethylamino groups and electron-deficient hosts .

- DNA/RNA : Simulate intercalation or minor-groove binding using software like AutoDock Vina, validated by fluorescence quenching assays .

Methodological Guidance

Q. Q6. How to design experiments to study the compound’s stability under oxidative or photolytic stress?

A6.

- Oxidative Stability : Expose the compound to H₂O₂ or CrO₃ in controlled conditions, monitoring degradation via LC-MS. Anthrone derivatives are prone to oxidation at the 9,10-positions, forming anthraquinones .

- Photostability : Use a solar simulator (AM 1.5G spectrum) and track UV-Vis/fluorescence decay over time. Incorporate radical scavengers (e.g., TEMPO) to identify degradation pathways .

Q. Q7. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

A7. Implement a tiered approach:

HPLC-DAD : Screen for major impurities (>0.1%) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).

LC-HRMS : Identify unknown impurities via exact mass matching (e.g., dimeric byproducts from incomplete alkylation) .

¹H-NMR with suppression techniques : Detect low-abundance contaminants (<0.01%) using pulse sequences like NOESY or TOCSY .

Data Interpretation and Troubleshooting

Q. Q8. How to reconcile conflicting results in dimerization studies under similar reaction conditions?

A8. Variability may stem from:

- Catalyst Purity : Trace metal contaminants (e.g., Fe³⁺) in acid catalysts can accelerate side reactions. Use ultrapure reagents and inert atmospheres .

- Solvent Effects : Polar solvents (e.g., acetic acid) stabilize zwitterionic intermediates, altering reaction pathways compared to nonpolar solvents like benzene .

Q. Q9. What advanced techniques validate the compound’s role in mitochondrial targeting or bioimaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.